molecular formula C11H12BrNO4 B056834 Diethyl 4-bromopyridine-2,6-dicarboxylate CAS No. 112776-83-7

Diethyl 4-bromopyridine-2,6-dicarboxylate

Cat. No.: B056834
CAS No.: 112776-83-7
M. Wt: 302.12 g/mol
InChI Key: XZEHJCKDEUHHJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-bromopyridine-2,6-dicarboxylate can be synthesized from 2,6-pyridinedicarboxylic acid, 4-hydroxy-, 2,6-diethyl ester . The synthesis involves the bromination of the starting material using phosphorus pentabromide (PBr5) as the brominating agent . The reaction is typically carried out in an inert solvent such as isopropyl ether at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The final product is then purified through recrystallization or other suitable purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-bromopyridine-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield diethyl 4-aminopyridine-2,6-dicarboxylate, while oxidation reactions can produce diethyl 4-bromopyridine-2,6-dicarboxylic acid .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 4-bromopyridine-2,6-dicarboxylate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. The bromine atom can participate in various substitution reactions, making the compound a versatile building block in organic synthesis . Additionally, the compound’s physical properties, such as melting and boiling points, are influenced by the presence of the bromine atom, distinguishing it from its halogenated counterparts .

Properties

IUPAC Name

diethyl 4-bromopyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-3-16-10(14)8-5-7(12)6-9(13-8)11(15)17-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEHJCKDEUHHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80549644
Record name Diethyl 4-bromopyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112776-83-7
Record name Diethyl 4-bromopyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80549644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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